molecular formula C21H15Cl2NO4S B2611907 ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-03-9

ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2611907
CAS No.: 939889-03-9
M. Wt: 448.31
InChI Key: ASHRJXHDUYDCTK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CAS: 923551-49-9; molecular formula: C₂₁H₁₅Cl₂NO₄S) is a fused heterocyclic compound featuring a thiochromeno[4,3-b]pyran core. Key structural elements include an ethyl ester group at position 3, an amino group at position 2, a 5-oxo moiety, and a 2,6-dichlorophenyl substituent at position 4 .

Properties

IUPAC Name

ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO4S/c1-2-27-20(25)17-15(14-11(22)7-5-8-12(14)23)16-18(28-19(17)24)10-6-3-4-9-13(10)29-21(16)26/h3-9,15H,2,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHRJXHDUYDCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects. The compound's structure, synthesis, and relevant case studies are also discussed to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is C21H15Cl2NO4SC_{21}H_{15}Cl_{2}NO_{4}S, with a molecular weight of approximately 448.32 g/mol. The compound features a thiochromene core with an amino group and a dichlorophenyl substituent, which may contribute to its biological activities.

Structural Details

The crystal structure analysis reveals that the compound has a nearly planar 4H-pyran ring, which is crucial for its interaction with biological targets. The bond distances and angles align with those reported for similar compounds, indicating stability in its configuration .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi:

MicroorganismActivity Observed
Staphylococcus aureus Significant inhibition
Bacillus subtilis Moderate inhibition
Escherichia coli Minimal activity
Pseudomonas aeruginosa Significant inhibition
Candida albicans Moderate inhibition
Aspergillus flavus Significant inhibition

The compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity and Pharmacological Effects

In addition to antimicrobial activity, this compound has shown potential cytotoxic effects in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation evaluated the compound's effectiveness against a panel of microorganisms using the disk diffusion method. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, while showing lesser effects on Escherichia coli .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Scientific Research Applications

Key Characteristics

The compound features a thiochromeno-pyran structure, which is known for its biological activity. The presence of the dichlorophenyl group enhances its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar thiochromeno structures exhibit significant anticancer properties. For instance, research published in De Gruyter highlighted the synthesis of related thiochromeno derivatives that displayed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of this compound. A study indicated that thiochromeno derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics. The compound's ability to disrupt bacterial cell membranes has been noted as a key factor in its efficacy .

Neuroprotective Effects

Research has also pointed towards the neuroprotective effects of similar compounds. Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate may have applications in treating neurodegenerative diseases due to its antioxidant properties and ability to modulate neurotransmitter levels .

Organic Photovoltaics

The unique structure of this compound makes it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy has been explored in several studies .

Polymer Additives

In polymer science, this compound can serve as an additive to enhance the mechanical properties of polymers. Its incorporation can improve thermal stability and UV resistance in polymer matrices .

Pesticide Development

The compound's structural features suggest potential applications in agrochemicals as a novel pesticide. Its effectiveness against specific pests could lead to the development of environmentally friendly pest control solutions .

Water Purification

Research indicates that thiochromeno derivatives can be used in water purification processes due to their ability to adsorb pollutants and toxins effectively. This application is particularly relevant for developing sustainable water treatment technologies .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityDe Gruyter Demonstrated significant cytotoxic effects on cancer cell lines; potential for drug development.
Antimicrobial PropertiesDe Gruyter Effective against various bacterial strains; potential for new antibiotic formulations.
Organic PhotovoltaicsChemicalBook High light absorption efficiency; promising results in energy conversion applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups on the phenyl ring and ester moieties. Below is a comparative analysis:

Table 1: Structural Comparison of Thiochromeno[4,3-b]Pyran Derivatives

Compound Name Substituent (R) Ester Group Molecular Formula Molecular Weight Key Features
Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 2,6-Cl₂C₆H₃ Ethyl C₂₁H₁₅Cl₂NO₄S 440.32 High Cl substitution enhances lipophilicity
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 2-ClC₆H₄ Ethyl C₂₁H₁₆ClNO₄S 413.9 Reduced steric hindrance vs. 2,6-dichloro
Methyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 4-ClC₆H₄ Methyl C₂₀H₁₄ClNO₄S 399.85 Smaller ester group; para-Cl substitution
Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 4-NO₂C₆H₄ Ethyl C₂₁H₁₅N₂O₆S 447.42 Electron-withdrawing NO₂ group impacts reactivity

Key Observations :

  • Lipophilicity: The 2,6-dichlorophenyl substituent increases logP (XLogP3 = 4.7) compared to mono-Cl analogs (e.g., XLogP3 = 4.5 for 2-chlorophenyl) .
  • Steric Effects : Bulkier substituents (e.g., 2,6-dichloro) may hinder molecular packing, as seen in crystallographic studies .
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂) alter hydrogen-bonding patterns and intramolecular interactions .
Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal insights into molecular geometry and intermolecular interactions.

Table 3: Crystallographic Data for Selected Derivatives

Compound Space Group Dihedral Angle (Phenyl vs. Core) Hydrogen Bonding Software Used Reference
This compound P2₁/c 77.32° N–H⋯O (intramolecular), Cl⋯O (inter) SHELX, OLEX2
Ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate P-1 82.5° N–H⋯O (dimers), Cl⋯π interactions SHELXTL
Ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate C2/c 68.7° N–H⋯O (layered stacking) SHELXS

Key Findings :

  • Planarity: The thiochromeno[4,3-b]pyran core is nearly planar, with deviations <0.11 Å .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the envelope conformation of the pyran ring .
  • Interactions : Chlorine atoms participate in short Cl⋯O contacts (3.12 Å), influencing crystal packing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) involving 2,6-dichlorobenzaldehyde, thiobarbituric acid, and ethyl cyanoacetate. Key steps include cyclocondensation under acidic or basic conditions. For example, acetic acid catalysis at 80–100°C for 6–8 hours yields the thiochromeno-pyran scaffold with >70% purity. Solvent selection (e.g., ethanol vs. DMF) significantly impacts crystallinity, as shown in X-ray diffraction studies .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • FT-IR : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3350 cm⁻¹) groups.
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and distinguishes the thiochromeno-pyran ring system .
  • Single-crystal X-ray diffraction : Resolves the fused bicyclic system and confirms the Z-configuration of the ester group, with mean C–C bond lengths of 1.53 Å .

Q. How does the 2,6-dichlorophenyl substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity at the pyran-3-carboxylate position, facilitating nucleophilic substitutions. DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity toward electron-rich reagents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives, such as variable IC₅₀ values in kinase inhibition assays?

  • Methodological Answer : Discrepancies arise from differences in assay conditions (e.g., ATP concentration, pH). Normalize activity data using reference inhibitors (e.g., staurosporine) and perform dose-response curves under standardized protocols (pH 7.4, 1 mM ATP). Cross-validate results with molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 2,6-dichloro vs. 4-methyl) with binding affinities .

Q. How can computational methods optimize the design of novel derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to assess logP (optimal range: 2–3) and bioavailability. The parent compound has a logP of 2.8, suggesting moderate membrane permeability.
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Substituents like methoxy groups at R⁴ reduce oxidative degradation .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

  • Methodological Answer : The compound exhibits conformational flexibility in the thiochromeno ring, leading to multiple polymorphs (e.g., monoclinic vs. orthorhombic). Use synchrotron radiation (λ = 0.7 Å) to resolve disorder in the dichlorophenyl moiety. Rietveld refinement with TOPAS software minimizes residual electron density artifacts .

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